Etopósido

Descripción general

Descripción

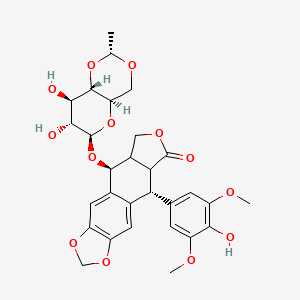

Etopósido es un agente quimioterapéutico utilizado principalmente en el tratamiento de varios tipos de cáncer, incluyendo cáncer testicular, cáncer de pulmón, linfoma, leucemia, neuroblastoma y cáncer de ovario . Es un derivado semisintético de la podofilotoxina, un producto natural extraído de las raíces y rizomas de plantas del género Podophyllum . This compound funciona inhibiendo la enzima topoisomerasa II, que es esencial para la replicación del ADN y la división celular .

Mecanismo De Acción

Etopósido ejerce sus efectos inhibiendo la enzima topoisomerasa II, que es responsable de regular la topología del ADN a través de un mecanismo de paso de doble hebra . Al formar un complejo con la topoisomerasa II y el ADN, el this compound induce rupturas en el ADN de doble hebra y evita la reparación al unirse a la topoisomerasa II . Las rupturas acumuladas en el ADN impiden la entrada en la fase mitótica de la división celular, lo que lleva a la muerte celular . This compound actúa principalmente en las fases G2 y S del ciclo celular .

Aplicaciones Científicas De Investigación

Etopósido tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Métodos De Preparación

Etopósido se sintetiza a través de un proceso semisintético a partir de la podofilotoxina. Un método común implica la condensación directa de la 4’-demetilepipodofilotoxina con la 2,3-di-O-dicloroacetil-(4,6-O-etilideno)-β-D-glucopiranosa en presencia de trimetilsilil trifluorometano sulfonato (TMSOTf) para producir la 4’-demetilepipodofilotoxina-4-(2,3-di-O-dicloroacetil-4,6-0-etilideno)-β-D-glucopiranósido, que luego se convierte en this compound . Este método proporciona rendimientos mejorados, tiempos de reacción reducidos y procedimientos de aislamiento más favorables en comparación con las técnicas existentes .

Análisis De Reacciones Químicas

Etopósido se somete a varios tipos de reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción pueden convertir el this compound en su forma hidroquinona.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en la porción glucopiranósido.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen los derivados O-quinona e hidroquinona de this compound .

Comparación Con Compuestos Similares

Etopósido es similar a otros derivados de la podofilotoxina, como la tenipósido y la propia podofilotoxina. this compound es único en su inhibición específica de la topoisomerasa II y su uso en una amplia gama de tratamientos contra el cáncer .

Podofilotoxina: El producto natural del que se deriva el this compound, utilizado principalmente por sus propiedades antivirales y antimitóticas.

La singularidad de this compound radica en su naturaleza semisintética, su estabilidad mejorada y su amplio espectro de actividad anticancerígena .

Propiedades

Número CAS |

33419-42-0 |

|---|---|

Fórmula molecular |

C29H32O13 |

Peso molecular |

588.6 g/mol |

Nombre IUPAC |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25+,26-,27-,29+/m1/s1 |

Clave InChI |

VJJPUSNTGOMMGY-QBUITQBFSA-N |

Impurezas |

The following impurities are limited by the requirements of The British Pharmacopoeia: 4'-carbenzoxy ethylidene lignan P, picroethylidene lignan P, alpha-ethylidene lignan P, lignan P and 4'-demethylepipodophyllotoxin. |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

SMILES isomérico |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

SMILES canónico |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Apariencia |

White to off-white solid powder |

Color/Form |

Crystals from methanol |

melting_point |

236-251 °C |

| 33419-42-0 | |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Very soluble in methanol, chloroform; slightly soluble in ethanol, sparingly soluble in water. Sol in alc: approx 0.76 mg/ml Water solubility: approx 0.08 mg/mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha-D-Glucopyranosyl Isomer Etoposide Celltop Demethyl Epipodophyllotoxin Ethylidine Glucoside Eposide Eposin Eto GRY Eto-GRY Etomedac Etopos Etoposide Etoposide Pierre Fabre Etoposide Teva Etoposide, (5a alpha)-Isomer Etoposide, (5a alpha,9 alpha)-Isomer Etoposide, (5S)-Isomer Etoposide, alpha D Glucopyranosyl Isomer Etoposide, alpha-D-Glucopyranosyl Isomer Etoposido Ferrer Farma Exitop Lastet NSC 141540 NSC-141540 NSC141540 Onkoposid Riboposid Teva, Etoposide Toposar Vépéside Sandoz Vépéside-Sandoz Vepesid VP 16 VP 16 213 VP 16-213 VP 16213 VP-16 VP16 |

Presión de vapor |

5.4X10-23 mm Hg at 25 °C /Estimated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

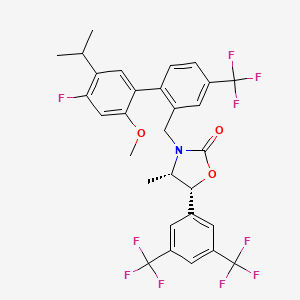

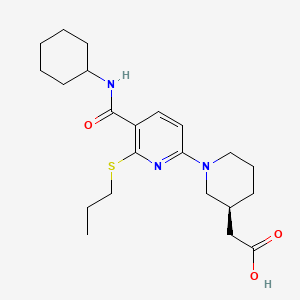

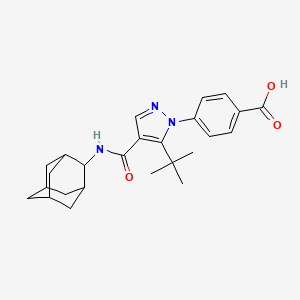

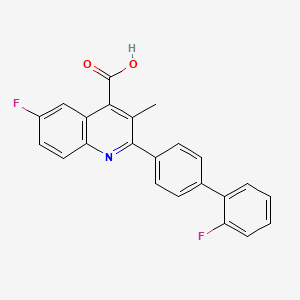

Feasible Synthetic Routes

Q1: What is the primary molecular target of Etoposide?

A1: Etoposide primarily targets DNA Topoisomerase II (Topo II), an enzyme essential for DNA replication and repair. [, ] It inhibits Topo II by trapping the enzyme in a complex with cleaved DNA, ultimately leading to DNA damage and cell death. []

Q2: How does Etoposide-induced DNA damage lead to cell death?

A2: Etoposide-induced DNA damage triggers a series of downstream events, including activation of p53, a tumor suppressor protein. [] p53 can initiate cell cycle arrest, giving the cell time to repair the damage, or, if the damage is too extensive, it can trigger apoptosis (programmed cell death). [, ]

Q3: What is the molecular formula and weight of Etoposide?

A3: While this specific information is not provided in the research excerpts, Etoposide's molecular formula is C29H32O13 and it has a molecular weight of 588.56 g/mol. This information can be readily found in publicly available chemical databases.

Q4: How does Etoposide perform in liposomal formulations for pulmonary delivery?

A5: Research indicates that Etoposide can be successfully incorporated into liposomes for pulmonary delivery. Freeze-dried liposomal formulations of Etoposide, using trehalose as a cryoprotectant, demonstrated good stability in terms of particle size and drug content for up to six months when stored at both ambient and refrigerated temperatures. []

Q5: What is the role of P-glycoprotein (P-gp) in the pharmacokinetics of Etoposide?

A6: P-glycoprotein (P-gp), encoded by the ABCB1 gene, plays a significant role in the absorption, distribution, and excretion of Etoposide. [, ] It acts as a transport protein, limiting the oral uptake of Etoposide and mediating its excretion across the gut wall. []

Q6: How does the ABCB1 (C1236T) polymorphism affect Etoposide's pharmacokinetics?

A7: The ABCB1 (C1236T) polymorphism has been shown to affect the transport activity of P-glycoprotein. Research using recombinant Caco-2 cell lines, expressing either the wild-type or variant P-gp, revealed that the variant P-gp transports Etoposide to a greater extent compared to the wild-type protein. [] This suggests that individuals with the ABCB1 (C1236T) polymorphism might experience altered Etoposide pharmacokinetics and potentially different therapeutic outcomes.

Q7: What is the bioavailability of oral Etoposide?

A8: The oral bioavailability of Etoposide is highly variable, ranging from 25% to 80% among cancer patients. [] This variability can be attributed, in part, to variations in transporter expression or activity, such as P-glycoprotein (P-gp), which influences the absorption and efflux of Etoposide. [, ]

Q8: What is the relationship between Etoposide exposure and neutropenia?

A9: Studies indicate a strong correlation between exposure to the free, pharmacologically active form of Etoposide and the risk of neutropenia, a significant decrease in neutrophils, a type of white blood cell. [] The higher the exposure to free Etoposide, the greater the risk of developing neutropenia.

Q9: What is the efficacy of oral Etoposide in treating metastatic breast cancer?

A10: A pooled analysis of twelve studies investigating the use of oral Etoposide in metastatic breast cancer revealed a moderate clinical effectiveness, with a pooled response rate of 18.5% and a clinical benefit rate of 45.8%. []

Q10: What are the known mechanisms of resistance to Etoposide?

A11: Resistance to Etoposide can arise through various mechanisms, including decreased expression of Topoisomerase II (Topo II), the primary target of Etoposide. [] Other mechanisms involve the multidrug-resistant phenotypes encoded by the mdr1 and MRP (multidrug resistance-associated protein) genes. []

Q11: What are the potential long-term effects of Etoposide treatment?

A13: Etoposide treatment has been associated with an increased risk of developing secondary acute myeloid leukemia (s-AML), a serious blood cancer. [] This risk appears to be higher when Etoposide is used in combination with cyclophosphamide. The latency period for developing s-AML after Etoposide treatment is typically 1-3 years, though longer periods have been reported. []

Q12: Have nanosuspensions been explored as a potential drug delivery system for Etoposide?

A14: Yes, research has investigated the use of Etoposide-loaded bovine serum albumin (BSA) nanosuspensions for parenteral delivery. [] This approach aims to improve the delivery of Etoposide, a poorly water-soluble drug, and potentially enhance its therapeutic efficacy while minimizing side effects.

Q13: What analytical techniques are commonly used to quantify Etoposide in biological samples?

A15: High-performance liquid chromatography (HPLC) is frequently employed to quantify Etoposide in biological samples, such as plasma. [, , ] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity. []

Q14: How do transporters like ABCC2 and ABCC3 influence Etoposide pharmacokinetics?

A16: ABCC2, also known as MRP2, plays a crucial role in the hepatobiliary excretion of Etoposide. [] ABCC3 (MRP3) contributes to the elimination of Etoposide glucuronide, a metabolite of Etoposide, from the liver into the bloodstream, which is subsequently eliminated in urine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)